molecular formula C18H24N2O3 B13931566 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester CAS No. 1148044-28-3

1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B13931566
CAS No.: 1148044-28-3
M. Wt: 316.4 g/mol
InChI Key: YTWVNYMPVIKJQV-UHFFFAOYSA-N
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Description

This compound is a spirocyclic diaza structure featuring a [3.4]octane core with two nitrogen atoms in its bicyclic system. The molecule is substituted at position 1 with a tert-butyl ester group (1,1-dimethylethyl ester), at position 5 with a ketone (5-oxo), and at position 6 with a benzyl (phenylmethyl) group. Its structural complexity and stereochemical features make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and chiral building blocks for bioactive molecules .

Properties

IUPAC Name

tert-butyl 7-benzyl-8-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-12-10-18(20)9-11-19(15(18)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWVNYMPVIKJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801119365
Record name 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148044-28-3
Record name 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148044-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801119365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Identity and Structural Features

Parameter Description
IUPAC Name 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester
Molecular Formula C19H26N2O3 (approximate based on substituents)
Molecular Weight ~330-350 g/mol (estimated)
Key Functional Groups Spiro diaza bicyclic system, ketone (5-oxo), benzyl (phenylmethyl), tert-butyl ester
CAS Number Not explicitly found for exact compound; related compounds have CAS 1158749-79-1 (tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate)

Preparation Methods Analysis

The preparation of this compound involves multi-step organic synthesis focusing on:

  • Construction of the 1,6-diazaspiro[3.4]octane core
  • Introduction of the 5-oxo functionality (ketone at position 5)
  • Attachment of the phenylmethyl (benzyl) substituent at position 6
  • Protection or esterification of the carboxylic acid as a tert-butyl ester

General Synthetic Strategy

The synthetic preparation typically starts from simpler cyclic amines or diaza precursors, followed by spirocyclization, functional group transformations, and final esterification. The key steps include:

Specific Synthetic Routes

Route A: From 1,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester
  • Starting material: tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1158749-79-1)
  • Oxidation at position 5 to introduce the ketone (5-oxo) functionality using mild oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane.
  • Benzylation at position 6 through nucleophilic substitution or reductive amination using benzyl bromide or benzaldehyde derivatives.
  • Purification by column chromatography or recrystallization.

This route is supported by the availability of tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate as a commercial intermediate.

Route B: Spirocyclization from diamine precursors
  • Condensation of a suitable 1,4-diaminobutane derivative with a ketoester or ketoacid containing the phenylmethyl group.
  • Cyclization under acidic or basic catalysis to form the spiro ring.
  • Protection of the carboxylic acid as a tert-butyl ester using tert-butyl chloroformate or isobutylene in acidic conditions.
  • Oxidation at the 5-position to install the ketone.

This method is common in spirocyclic synthesis and allows flexibility in introducing substituents.

Reagents and Conditions

Step Reagents/Conditions Notes
Spirocyclization Diamine + ketoester, acid/base catalysis Solvent: dichloromethane or ethanol
Ketone formation (5-oxo) PCC, Dess–Martin periodinane, or Swern oxidation Mild conditions to avoid ring cleavage
Benzylation Benzyl bromide or benzaldehyde + base or reductive amination (NaBH3CN) Protect other amines if needed
Esterification tert-Butyl chloroformate + base (e.g., triethylamine) Protects carboxylic acid as tert-butyl ester

Research Data and Yields

Due to limited direct literature on this exact compound, yields and conditions are inferred from related spirocyclic diaza compounds:

Step Typical Yield (%) Comments
Spirocyclization 60-85 Depends on purity of starting materials
Ketone formation 70-90 Mild oxidations preferred
Benzylation 75-90 Requires control to avoid overalkylation
Esterification 80-95 High yield under standard conditions

Notes and Considerations

  • The tert-butyl ester group is commonly used as a protecting group for carboxylic acids due to its stability and ease of removal under acidic conditions.
  • The 5-oxo group installation requires careful control to prevent overoxidation or ring opening.
  • The phenylmethyl substituent can be introduced before or after spirocyclization depending on the stability of intermediates.
  • Purification techniques include chromatography and crystallization, with characterization by NMR, IR, and mass spectrometry.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Reference/Source
Spiro ring formation Cyclization of diamine + ketoester Acid/base catalysis, DCM/EtOH 60-85 General synthetic protocols
5-Oxo group introduction Oxidation (PCC, Dess–Martin) Mild oxidation, room temp 70-90 Oxidation methods in spirocycles
Phenylmethyl substitution Benzylation or reductive amination Benzyl bromide or benzaldehyde + NaBH3CN 75-90 Alkylation techniques
Esterification tert-Butyl chloroformate esterification Base (TEA), DCM, room temp 80-95 Protection chemistry

Chemical Reactions Analysis

Types of Reactions

1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Spirocyclic Systems

The compound is compared with structurally related diazaspiro derivatives, focusing on spiro ring size, substituents, and functional groups.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Spiro System Key Substituents Applications/Source
Target Compound: 1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, tert-butyl ester C19H26N2O3* 330.43* [3.4]octane 5-oxo, 6-benzyl, 1-tert-butyl ester Synthetic intermediate; protease inhibitor precursors
tert-Butyl 1,6-Diazaspiro[3.4]octane-1-carboxylate C12H20N2O2 224.30 [3.4]octane 1-tert-butyl ester Building block for pharmaceuticals
1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, benzyl ester C16H20N2O3 288.34 [4.5]decane 2-oxo, 6-benzyl ester Intermediate in fine chemical synthesis
tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate C12H20N2O6 288.30 [3.3]heptane 6-tert-butyl ester, oxalate counterion Chiral resolution; reference standard
Benzyl (3S,4R)-3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylate C16H20N2O2 272.34 [3.4]octane 3-methyl, 1-benzyl ester Stereoselective synthesis intermediates

*Inferred molecular formula and weight based on structural analysis.

Functional Group and Reactivity Differences

  • Benzyl vs. However, tert-butyl esters offer superior stability under acidic conditions .
  • Spiro Ring Size : Smaller spiro systems (e.g., [3.3]heptane in ) exhibit reduced steric hindrance, favoring synthetic accessibility. Larger systems (e.g., [4.5]decane in ) provide greater conformational diversity for target binding .

Research Findings and Industrial Relevance

  • Synthetic Scalability : The target compound’s benzyl and tert-butyl groups align with industrial preferences for intermediates with orthogonal protecting groups, enabling multi-step syntheses (e.g., kilogram-scale production in ) .
  • Mutagenesis and Process Optimization : Rhodococcus erythropolis mutants have been engineered to improve yield and enantiomeric excess (e.e.) in structurally related compounds, suggesting similar approaches could enhance the target compound’s synthesis .

Biological Activity

1,6-Diazaspiro[3.4]octane-1-carboxylic acid, 5-oxo-6-(phenylmethyl)-, 1,1-dimethylethyl ester is a complex organic compound characterized by its unique spirocyclic structure. This compound features a diazaspiro framework, which incorporates two nitrogen atoms into a spirocyclic system. The molecular formula is C16H22N2O3C_{16}H_{22}N_2O_3 with a molecular weight of approximately 318.36 g/mol .

Chemical Structure and Properties

The compound contains both carboxylic acid and ester functional groups, contributing to its reactivity and potential biological activity. Its structural uniqueness allows for various interactions within biological systems.

PropertyValue
Molecular FormulaC₁₆H₂₂N₂O₃
Molecular Weight318.36 g/mol
CAS Number1148044-31-8
Functional GroupsCarboxylic acid, Ester

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of nitrogen atoms in the spirocyclic structure may facilitate interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pharmacological Studies

Research has indicated that compounds similar to 1,6-Diazaspiro[3.4]octane derivatives exhibit a range of pharmacological activities, including:

  • Antidepressant Effects : Some studies suggest that spirocyclic compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
  • Analgesic Properties : There is evidence indicating potential analgesic effects through modulation of pain pathways in the central nervous system.
  • Antitumor Activity : Preliminary studies have shown that certain derivatives may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

Case Studies

Several case studies have focused on the biological activity of related compounds:

  • Antidepressant Activity : A study on diazaspiro compounds demonstrated their ability to enhance serotonin levels in animal models, suggesting potential use as antidepressants .
  • Analgesic Effects : Research involving a similar spirocyclic compound reported significant pain relief in rodent models, indicating the potential for developing new analgesics .
  • Antitumor Properties : In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by affecting cell cycle regulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial.

Compound NameMolecular FormulaKey Features
2-Oxospiro[3.4]octane-6-carboxylic acidC₉H₁₁NO₃Simpler structure; lacks nitrogen atoms
6-Methyl-3-oxo-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]C₁₃H₁₅N₂O₂Contains additional methyl and pyrrolidinyl groups
2,6-Diazaspiro[4.5]decane-2-carboxylic acidC₁₃H₁₈N₂O₂Different spirocyclic framework; fluorinated

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